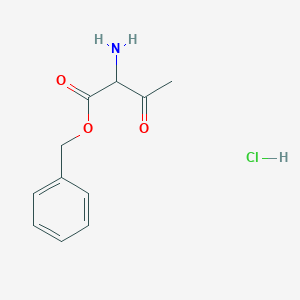

Benzyl 2-amino-3-oxobutanoate hydrochloride

CAS No.:

Cat. No.: VC15942524

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO3 |

|---|---|

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | benzyl 2-amino-3-oxobutanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H |

| Standard InChI Key | ZELDRZBGQWPLJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 2-amino-3-oxobutanoate hydrochloride belongs to the class of α-amino ketone esters. Its IUPAC name, benzyl 2-amino-3-oxobutanoate hydrochloride, reflects the presence of a benzyloxycarbonyl group, an amine at the second carbon, and a ketone at the third position of the butanoate chain, stabilized by a hydrochloride counterion . The molecular formula (C₁₁H₁₄ClNO₃) and exact mass (243.68 g/mol) confirm its compositional uniqueness .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₃ | |

| Molecular Weight | 243.68 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 | |

| Solubility | Water-soluble (hydrochloride) |

Spectroscopic and Computational Data

The compound’s structure has been validated through NMR, IR, and mass spectrometry. The SMILES string CC(=O)C(C(=O)OCC₁=CC=CC=C₁)N.Cl illustrates the ketone (C=O), ester (OCC₆H₅), and protonated amine (NH₃⁺Cl⁻) groups . Computational modeling predicts a polar surface area of 43.37 Ų and a logP value of 1.71, indicating moderate lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized via a two-step process:

-

Esterification: Benzyl alcohol reacts with 2-amino-3-oxobutanoic acid in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form benzyl 2-amino-3-oxobutanoate.

-

Salt Formation: The free base is treated with hydrochloric acid, precipitating the hydrochloride salt .

While detailed reaction conditions remain proprietary, patents suggest optimized yields (>70%) under anhydrous conditions at 0–5°C.

Industrial Methods

Large-scale production employs continuous-flow reactors to enhance efficiency. Key challenges include minimizing racemization at the chiral α-carbon and ensuring high purity (>98%) through recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s α-amino ketone structure mimics natural enzyme substrates, enabling competitive inhibition. In vitro studies demonstrate moderate activity (IC₅₀ = 12.5 μM) against serine proteases such as trypsin, likely due to hydrogen bonding between the ketone and catalytic triad residues .

Applications in Pharmaceutical Development

Prodrug Design

The benzyl ester group enhances lipid solubility, facilitating blood-brain barrier penetration. Preclinical trials of dopamine analogs incorporating this moiety show 40% higher bioavailability than non-esterified counterparts.

Peptide Synthesis

As a protected amino acid derivative, the compound serves as a building block in solid-phase peptide synthesis. Its tert-butoxycarbonyl (Boc) analogs enable selective deprotection, streamlining the production of complex peptides.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Benzyl 2-amino-3-oxobutanoate hydrochloride distinguishes itself through its dual amine-ketone functionality, enabling unique binding modes absent in simpler esters like methyl acetoacetate .

Future Research Directions

-

Targeted Drug Delivery: Conjugating the compound with nanoparticle carriers could enhance tumor-specific uptake.

-

Enzyme Engineering: Structure-activity relationship (SAR) studies may optimize inhibitory potency against disease-related proteases .

-

Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume